trans-4,5-Dihydro-4,5-dihydroxypyrene
説明
Structure
3D Structure
特性
CAS番号 |
56183-12-1 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC名 |
(4S,5S)-4,5-dihydropyrene-4,5-diol |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H/t15-,16-/m0/s1 |
InChIキー |
NIUGQCSXPHANNG-HOTGVXAUSA-N |
SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
異性体SMILES |
C1=CC2=C3C(=C1)[C@@H]([C@H](C4=CC=CC(=C43)C=C2)O)O |
正規SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
他のCAS番号 |
56183-12-1 |
製品の起源 |
United States |
Synthetic Methodologies and Biotransformation Pathways of Trans 4,5 Dihydro 4,5 Dihydroxypyrene
Chemical Synthesis Approaches for Research Purposes
The laboratory synthesis of specific PAH metabolites like trans-4,5-Dihydro-4,5-dihydroxypyrene is crucial for obtaining pure standards for analytical and toxicological research. These synthetic routes often involve multiple steps and focus on achieving high stereoselectivity.
Stereoselective Synthetic Routes
The synthesis of trans-dihydrodiols of PAHs often leverages stereocontrolled reactions. A common strategy for achieving trans-dihydroxylation of the K-region of pyrene (B120774) (the 4,5-bond) involves the creation of a precursor that allows for controlled introduction of the hydroxyl groups. One established method for analogous PAHs, such as benzo[e]pyrene, involves a multi-step procedure. acs.org This approach typically starts with the parent hydrocarbon, which is first converted to a cis-dihydrodiol. This intermediate is then oxidized to the corresponding K-region quinone, pyrene-4,5-dione (B1221838). The final and critical step is the stereoselective reduction of the quinone, for instance with a hydride-donating agent like potassium borohydride (B1222165), to yield the trans-dihydrodiol. acs.org
Another powerful method for the dihydroxylation of alkenes is the use of osmium tetroxide (OsO4). capes.gov.brwikipedia.orgslideshare.netmasterorganicchemistry.com This reagent is known for its ability to effect syn-dihydroxylation, producing cis-diols. However, to obtain a trans-diol, the synthesis can be designed to proceed through an epoxide intermediate. The synthesis of pyrene-4,5-oxide (B1198644), the K-region arene oxide of pyrene, followed by enzymatic or chemical hydrolysis, can lead to the formation of the trans-dihydrodiol. The hydrolysis of the epoxide ring, catalyzed by an epoxide hydrolase mimic or under acidic conditions, would proceed via an anti-addition mechanism, resulting in the desired trans stereochemistry.
| Synthetic Strategy | Key Intermediates | Key Reagents | Final Product Stereochemistry |
| Quinone Reduction | Pyrene, cis-4,5-Dihydro-4,5-dihydroxypyrene, Pyrene-4,5-dione | Oxidizing agents, Potassium borohydride (KBH4) | trans |
| Epoxide Hydrolysis | Pyrene, Pyrene-4,5-oxide | m-Chloroperoxybenzoic acid (mCPBA), Epoxide hydrolase mimic/acid | trans |
| Direct Oxidation | 4,5-Dihydropyrene (B1614511) | Osmium tetroxide (OsO4) | cis (can be chemically altered) |
Precursor Transformation Chemistry
The availability of suitable precursors is fundamental to the successful synthesis of this compound. Pyrene itself is the ultimate starting material, but its direct conversion is often inefficient due to competing reactions at other sites of the molecule. rsc.orgresearchgate.net Therefore, the synthesis often proceeds via more reactive or selectively functionalized intermediates.
Pyrene-4,5-dione is a key precursor in several synthetic strategies. rsc.orgresearchgate.net Its synthesis can be achieved through the oxidation of pyrene using reagents like ruthenium trichloride/sodium periodate (B1199274) or osmium tetroxide. researchgate.netlookchem.com Once obtained, the dione (B5365651) can be reduced to the target trans-dihydrodiol.
Another important precursor is 4,5-dihydropyrene. The selective oxidation of the 4,5-double bond in this precursor can be a more direct route to the desired dihydrodiol. Oxidation of 4,5-dihydrobenzo[a]pyrene (B1216501) with osmium tetroxide has been reported, indicating that this method could be applicable to 4,5-dihydropyrene to form the corresponding cis-diol, which could then potentially be converted to the trans-isomer through further chemical manipulation. capes.gov.br
Microbial Biotransformation Pathways and Enzymatic Formation
In the environment, microorganisms have evolved sophisticated enzymatic machinery to degrade PAHs like pyrene. These biotransformation pathways are a significant source of hydroxylated pyrene metabolites, including this compound.
Aerobic Pyrene Degradation Leading to this compound
Under aerobic conditions, bacteria and fungi utilize oxygen-dependent enzymes to initiate the breakdown of the pyrene ring system. This initial attack is a critical step that determines the subsequent metabolic fate of the molecule.
In many bacteria, the initial step in pyrene degradation is catalyzed by a class of enzymes known as ring-hydroxylating dioxygenases. These multicomponent enzyme systems incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. For pyrene, this attack typically occurs at the C-4 and C-5 positions, the K-region, to produce cis-4,5-dihydro-4,5-dihydroxypyrene. This has been observed in various pyrene-degrading bacteria.
However, the formation of the trans-isomer suggests a different enzymatic mechanism, which is characteristic of fungal metabolism. Fungi, particularly white-rot fungi, utilize a different class of enzymes, cytochrome P450 monooxygenases, to initiate PAH degradation. These enzymes epoxidize the pyrene K-region to form pyrene-4,5-oxide.
Following the formation of pyrene-4,5-oxide by cytochrome P450 monooxygenases, the epoxide ring is hydrated. This reaction is catalyzed by the enzyme epoxide hydrolase. The enzymatic hydrolysis of the arene oxide proceeds via a stereospecific anti-addition of a water molecule across the epoxide ring. This mechanism results in the formation of a trans-dihydrodiol.
The plant-inhabiting basidiomycete Crinipellis stipitaria has been shown to metabolize pyrene to produce this compound, which was recovered from the culture filtrate. nih.gov This finding provides direct evidence for a fungal pathway that leads to the trans-isomer, strongly implicating the sequential action of a cytochrome P450 monooxygenase and an epoxide hydrolase.
| Organism Type | Key Initial Enzyme | Initial Product | Second Key Enzyme | Final Product |
| Bacteria | Ring-hydroxylating dioxygenase | cis-4,5-Dihydro-4,5-dihydroxypyrene | Dihydrodiol dehydrogenase | Further degradation products |
| Fungi (Crinipellis stipitaria) | Cytochrome P450 monooxygenase | Pyrene-4,5-oxide | Epoxide hydrolase | This compound |
Contribution of Cytochrome P450 Monooxygenases
Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes that play a crucial role in the metabolism of a wide variety of compounds, including polycyclic aromatic hydrocarbons (PAHs) like pyrene. These enzymes catalyze a range of oxidative reactions, with hydroxylation being a key transformation. In the context of pyrene metabolism, CYPs are implicated in the initial oxidation of the pyrene molecule, leading to the formation of various hydroxylated products.
The general catalytic cycle of CYPs involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate. This process typically requires a redox partner, such as NADPH-cytochrome P450 reductase, to provide the necessary electrons. nih.gov The hydroxylation reaction catalyzed by CYPs is a critical step in the detoxification and subsequent excretion of xenobiotics. mdpi.com
In the biotransformation of pyrene, CYPs are responsible for the formation of arene oxides, which are then hydrated to form dihydrodiols. Specifically, the formation of this compound in certain organisms is indicative of a metabolic pathway initiated by a cytochrome P450 monooxygenase. This is in contrast to the formation of cis-dihydrodiols, which is characteristic of dioxygenase activity commonly found in bacteria. The stereochemistry of the resulting dihydrodiol provides valuable insight into the enzymatic machinery involved in the initial oxidative attack on the pyrene ring system.
Anaerobic Pathways and Potential Formation Mechanisms
While aerobic degradation of pyrene is extensively studied, information on its anaerobic biotransformation is less complete. researchgate.net Under anaerobic conditions, the initial enzymatic attack on the pyrene molecule must proceed without the direct involvement of molecular oxygen. This necessitates alternative biochemical strategies for activating the stable aromatic ring system.
Currently, the complete anaerobic degradation pathways for pyrene are not fully elucidated for most microbial strains. researchgate.net However, it is hypothesized that carboxylation, methylation, or the use of alternative electron acceptors such as nitrate (B79036) or sulfate (B86663) could be involved in the initial activation of the pyrene molecule. The formation of this compound under strictly anaerobic conditions has not been extensively documented, and the specific enzymatic mechanisms that would lead to its production in the absence of oxygen remain an area of active research. The challenges associated with studying anaerobic metabolism mean that the intermediates and enzymes involved are often difficult to identify.
Microbial Strain Specificity in this compound Production
The ability to metabolize pyrene and produce this compound is not universal among microorganisms and exhibits significant strain specificity. Different microbial species, and even different strains within the same species, can display varied metabolic capabilities and produce a diverse array of pyrene metabolites. This specificity is largely determined by the genetic makeup of the microorganism and the specific enzymes it expresses.
Mycobacterium species are well-known for their ability to degrade a wide range of PAHs, including pyrene. Research on strains such as Mycobacterium vanbaalenii PYR-1 has provided detailed insights into the metabolic pathways involved. The primary route of pyrene degradation in M. vanbaalenii PYR-1 involves a dioxygenase-catalyzed attack at the C-4 and C-5 positions to form cis-4,5-dihydroxy-4,5-dihydropyrene. asm.orgnih.gov This is then followed by a series of enzymatic reactions that lead to ring cleavage and eventual mineralization. asm.orgnih.gov
While the predominant pathway in Mycobacterium leads to the cis-isomer, the formation of other metabolites has also been observed. For instance, in Mycobacterium sp. strain KMS, pyrene-4,5-dione is a key intermediate. mdpi.com This highlights the metabolic diversity even within the Mycobacterium genus. The production of the trans-isomer of 4,5-dihydro-4,5-dihydroxypyrene is not the principal metabolic product reported for these Mycobacterium strains, which primarily utilize a dioxygenase pathway.
Fungi, particularly white-rot fungi, are recognized for their capacity to degrade lignin (B12514952) and a variety of environmental pollutants, including PAHs. Unlike bacteria, fungi often employ extracellular enzymes and intracellular cytochrome P450 monooxygenases for these transformations.
The fungus Crinipellis stipitaria has been shown to metabolize pyrene, producing this compound as a metabolite. nih.govnih.gov This finding is significant as it points towards a cytochrome P450-mediated oxidation mechanism, which is characteristic of eukaryotic organisms. In a study with C. stipitaria strain JK364, this compound was isolated from the culture filtrate. nih.govnih.gov Another strain of the same fungus, JK375, was found to produce pyrenequinones and their hydroxylated precursors. nih.gov
The white-rot fungus Pleurotus ostreatus is also known to metabolize pyrene, primarily through the action of extracellular enzymes like laccases and manganese peroxidases. mdpi.com These enzymes oxidize pyrene to pyrenequinones. While the formation of this compound has been reported in the aerobic degradation pathway by Coriolopsis byrsina APC5, another fungus, the initial step is the oxidation to pyrene oxide, which is then converted to the trans-dihydrodiol. mdpi.com
| Fungal Species | Key Pyrene Metabolites | Primary Enzymatic System |
| Crinipellis stipitaria JK364 | This compound, 1-Pyrenylsulfate (B1241058) nih.govnih.gov | Cytochrome P450 monooxygenases |
| Crinipellis stipitaria JK375 | 1,6-Pyrenequinone, 1,8-Pyrenequinone, 1-Hydroxypyrene, 1,6-Dihydroxypyrene, 1,8-Dihydroxypyrene nih.gov | Not specified |
| Pleurotus ostreatus | Pyrenequinones mdpi.com | Laccase, Manganese Peroxidase |
| Coriolopsis byrsina APC5 | trans-4,5-pyrene dihydrodiol, 4,5-dihydroxypyrene (B1240782) mdpi.com | Laccase, Lignin Peroxidase, Manganese Peroxidase |
Various other bacterial genera have been investigated for their pyrene degradation capabilities. While many of these bacteria are effective in breaking down pyrene, the specific metabolic pathways and the production of this compound can vary.
The metabolic pathways in many of these strains often proceed through the formation of cis-dihydrodiols, indicative of dioxygenase activity. For example, the initial steps of pyrene degradation by some Pseudomonas species involve the action of dioxygenases. However, the complete metabolic profile for each of these strains is not always fully characterized, and the potential for alternative pathways, including those that might lead to the formation of trans-dihydrodiols under specific conditions, cannot be entirely ruled out without further investigation.
Subsequent Transformations and Downstream Metabolites of this compound
Once formed, this compound can undergo further enzymatic transformations, leading to a variety of downstream metabolites. The nature of these subsequent reactions depends on the enzymatic capabilities of the organism metabolizing the compound.
In bacterial systems that produce the cis-isomer, the dihydrodiol is typically rearomatized by a dehydrogenase to form 4,5-dihydroxypyrene. asm.orgnih.gov This catechol-like intermediate is then susceptible to ring cleavage by dioxygenases, leading to the formation of dicarboxylic acids such as phenanthrene-4,5-dicarboxylic acid. asm.orgnih.govmdpi.com This is a critical step in the breakdown of the polycyclic structure. Further degradation of phenanthrene-4,5-dicarboxylic acid can proceed through decarboxylation to phenanthrene-4-carboxylate and subsequent metabolism via the phthalate (B1215562) pathway. asm.orgnih.govmdpi.com
In eukaryotic systems, such as in rat liver microsomes, trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene, a structural analog, has been shown to be further metabolized to a series of bis-diols. researchgate.net This suggests that this compound could potentially undergo similar further hydroxylations in organisms possessing the appropriate enzymatic machinery. The ultimate fate of this compound in fungal systems like Crinipellis stipitaria is not fully detailed in the available literature, but it is likely a step in a detoxification pathway.
Oxidation to Pyrene-4,5-dione
The enzymatic oxidation of this compound represents a significant metabolic step, converting the dihydrodiol to the corresponding o-quinone, pyrene-4,5-dione. This reaction is primarily catalyzed by a class of enzymes known as dihydrodiol dehydrogenases (DDs), which belong to the aldo-keto reductase (AKR) superfamily. nih.govacs.org These enzymes utilize NAD(P)+ as a cofactor to oxidize the hydroxyl groups of the dihydrodiol. nih.gov
Studies on analogous polycyclic aromatic hydrocarbon (PAH) dihydrodiols, such as benzo[a]pyrene-trans-7,8-dihydrodiol, have demonstrated that DDs effectively catalyze their oxidation to the respective diones. nih.govnih.gov For instance, dihydrodiol dehydrogenase purified from rat liver cytosol facilitates the NAD(P)+-dependent oxidation of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to benzo[a]pyrene-7,8-dione. nih.gov Similar activity has been observed with human dihydrodiol dehydrogenase isoforms. acs.org The enzymatic reaction proceeds through a transient catechol intermediate, which then rapidly auto-oxidizes to form the stable o-quinone. nih.govoup.com
While much of the detailed enzymatic work has been performed on benzo[a]pyrene (B130552) derivatives, the formation of this compound has been identified in the fungal metabolism of pyrene by the basidiomycete Crinipellis stipitaria JK364, indicating its role as a key intermediate. nih.gov The subsequent oxidation to pyrene-4,5-dione is a well-established pathway for PAH dihydrodiols. nih.govcapes.gov.br
Table 1: Key Enzymes and Products in the Oxidation of PAH Dihydrodiols
| Enzyme Family | Specific Enzyme Example | Substrate Example | Product |
| Aldo-keto reductase (AKR) | Dihydrodiol Dehydrogenase (DD) | (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene | Benzo[a]pyrene-7,8-dione |
| Aldo-keto reductase (AKR) | Human Dihydrodiol Dehydrogenase Isoforms | PAH trans-dihydrodiols | PAH o-quinones |
This table summarizes information on the enzymatic oxidation of PAH dihydrodiols, which is analogous to the oxidation of this compound.
Ring Cleavage and Further Degradation Products (e.g., phenanthrene (B1679779) derivatives, phthalic acid)
Following the initial hydroxylation of pyrene to form this compound, the aromatic ring system is primed for cleavage, a critical step in the biodegradation of this polycyclic aromatic hydrocarbon. This process is particularly well-documented in microbial metabolism.
Bacterial degradation pathways, for instance in Mycobacterium species, involve an initial dioxygenase attack at the C-4 and C-5 positions of pyrene, leading to the formation of a cis-dihydrodiol, which is stereochemically related to the trans-diol. nih.gov Subsequent enzymatic steps lead to the opening of one of the pyrene rings. The ortho-cleavage of the diol results in the formation of phenanthrene-4,5-dicarboxylic acid. nih.gov This intermediate can then undergo further degradation. One identified pathway involves the decarboxylation of phenanthrene-4,5-dicarboxylic acid to yield phenanthrene-4-carboxylic acid. nih.gov
Ultimately, these degradation pathways converge on simpler, more readily metabolized compounds. A common end-product of the degradation of various PAHs, including through the phenanthrene route, is phthalic acid. nih.gov The degradation of phenanthrene itself can proceed through pathways that lead to phthalate, which can then enter central metabolic cycles. nih.gov
Table 2: Major Metabolites in the Ring Cleavage Pathway of Pyrene
| Initial Metabolite | Key Intermediate | Further Degradation Product |
| cis/trans-4,5-Pyrene dihydrodiol | Phenanthrene-4,5-dicarboxylic acid | Phenanthrene-4-carboxylic acid |
| Phenanthrene derivatives | - | Phthalic acid |
This table outlines the progression of metabolites from the initial dihydrodiol through ring cleavage to smaller aromatic acids, based on microbial degradation studies of pyrene.
Conjugation Pathways in Biological Systems (e.g., sulfate conjugates, glucuronides)
In addition to oxidation and ring cleavage, this compound can be processed through phase II biotransformation reactions, which involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. The principal conjugation pathways for PAH metabolites are sulfation and glucuronidation. aacrjournals.org
Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have shown that human UGT enzymes are capable of conjugating PAH dihydrodiols. For example, UGT2B7 has been shown to glucuronidate benzo[a]pyrene trans-4,5- and 7,8-dihydrodiols. nih.gov The formation of glucuronide conjugates of benzo[a]pyrene-7,8-dihydrodiol has been observed in various biological systems, including human liver microsomes and fish hepatocytes. aacrjournals.orgnih.gov These studies demonstrate that one or both of the hydroxyl groups on the dihydrodiol can be targeted for glucuronidation. aacrjournals.org
Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway. While benzo[a]pyrene-7,8-dihydrodiol has been found to be a relatively poor substrate for intestinal sulfotransferases in some species, sulfate conjugates are nevertheless formed. nih.govnih.gov The metabolism of pyrene in the fungus Crinipellis stipitaria also yields 1-pyrenylsulfate, indicating that sulfation is a relevant pathway for pyrene metabolites. nih.gov These findings strongly suggest that this compound is also a substrate for these conjugation enzymes.
Table 3: Conjugation Reactions of PAH Dihydrodiols
| Conjugation Pathway | Enzyme Family | Endogenous Substrate | Resulting Conjugate |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Dihydrodiol-glucuronide |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Dihydrodiol-sulfate |
This table summarizes the key enzymatic pathways for the conjugation of PAH dihydrodiols, which are applicable to this compound.
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of trans-4,5-Dihydro-4,5-dihydroxypyrene. High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of the protons, allowing for the assignment of the trans configuration of the hydroxyl groups. asm.org
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| 4-H/5-H | 5.07 | s | - |
| 1-H | 8.00 | d | 9.2 |
| 2-H | 7.97 | t | 7.5 |
| 3-H | 8.12 | d | 7.5 |
| 6-H | 8.12 | d | 7.5 |
| 7-H | 7.97 | t | 7.5 |
| 8-H | 8.17 | d | - |
| 9-H | 8.07 | d | 9.2 |
| 10-H | 8.56 | d | - |
Mass Spectrometry (MS) for Metabolite Identification and Pathway Mapping
Mass spectrometry (MS), often coupled with chromatographic separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), is essential for identifying and quantifying pyrene metabolites, including this compound, in complex mixtures. researchgate.netnih.gov Direct probe mass spectrometric analysis shows a molecular ion (M⁺) at m/z 236, which is consistent with the molecular formula C₁₆H₁₂O₂. A characteristic fragmentation pattern is often observed, with a base peak at m/z 218, corresponding to the loss of a water molecule (M⁺ - 18), a common feature for hydroxylated compounds. Further fragmentation can lead to ions at m/z 189 and 176, providing additional structural information.
In metabolic studies, GC-MS analysis of acetylated derivatives of pyrene metabolites allows for their separation and identification. researchgate.net For instance, the acetylated trans-4,5-dihydrodiol can be separated from its cis isomer, although they may exhibit identical fragmentation patterns. LC-MS is also widely used for the analysis of pyrene metabolites in fungal and bacterial cultures, enabling the mapping of degradation pathways. nih.govasm.org The identification of this compound as a metabolite in cultures of the basidiomycete Crinipellis stipitaria was confirmed using mass spectrometry, alongside NMR and UV spectroscopy. nih.govasm.org
| Ion | m/z (Mass-to-charge ratio) | Interpretation |
|---|---|---|
| [M]⁺ | 236 | Molecular Ion |
| [M-H₂O]⁺ | 218 | Loss of water |
| [M-H₂O-CHO]⁺ | 189 | Loss of water and formyl radical |
| - | 176 | Fragment ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring reactions involving pyrene and its metabolites, as well as for assessing the purity of isolated compounds. spectroscopyonline.com The UV spectrum of this compound retains the characteristic chromophore of the pyrene ring system. asm.org The absorption maxima are typically observed around 220, 257, 286 (as a shoulder), and 298 nm. The persistence of this absorption pattern indicates that the formation of the dihydrodiol does not significantly alter the electronic structure of the aromatic system.
In metabolic studies, UV-Vis detection coupled with HPLC allows for the continuous monitoring of the disappearance of the parent pyrene and the appearance of its metabolites. oup.comasm.org The distinct UV spectra of different metabolites, such as 1-pyrenylsulfate (B1241058) and trans-4,5-dihydroxypyrene, enable their identification and differentiation during the course of a biotransformation experiment. asm.org This makes UV-Vis spectroscopy a practical tool for tracking the progress of pyrene degradation and for the preliminary identification of metabolic products. spectroscopyonline.com
| Wavelength (λmax) |
|---|
| 220 nm |
| 257 nm |
| 286 nm (shoulder) |
| 298 nm |
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination
Circular Dichroism (CD) spectroscopy is a specialized technique used to determine the stereochemistry and enantiomeric excess of chiral molecules like this compound. In the metabolism of pyrene by the white rot fungus Pleurotus ostreatus, CD spectroscopy revealed that the major enantiomer of the produced trans-4,5-dihydrodiol was predominantly in the R,R configuration. researchgate.netresearchgate.net Another study on pyrene metabolism indicated that the trans-4,5-dihydrodiol formed contained a 63% excess of the 4R,5R enantiomer over the 4S,5S enantiomer, resulting in an optical purity of 26%. epdf.pub This information is crucial for understanding the enzymatic mechanisms involved in the fungal oxidation of pyrene, as different enzymes can exhibit stereoselectivity, leading to the preferential formation of one enantiomer over the other.
Chromatographic Techniques (HPLC, GC) for Separation and Quantification in Research Studies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation, identification, and quantification of this compound in various research contexts. researchgate.netoup.com
HPLC with UV or fluorescence detection is a common method for analyzing pyrene metabolites in extracts from microbial cultures or environmental samples. oup.comasm.orgnih.gov Reverse-phase HPLC can effectively separate this compound from other metabolites and the parent compound. asm.orgoup.com For instance, under specific isocratic conditions, the trans isomer has been shown to elute at 19.2 minutes, while the cis isomer elutes at 21.8 minutes, demonstrating clear separation.
GC, typically coupled with mass spectrometry (GC-MS), is another powerful technique, especially for the analysis of derivatized metabolites. researchgate.net Acetylation of the dihydrodiols is a common derivatization step that improves their volatility and chromatographic properties. In one example, GC-MS analysis of acetylated derivatives showed a separation of six seconds between the trans and cis isomers, with the trans isomer having a retention time of 14 minutes and 2 seconds. These chromatographic methods are essential for obtaining pure samples for further spectroscopic analysis and for quantifying the extent of pyrene degradation in bioremediation studies. researchgate.netoup.com
| Technique | Derivative | Retention Time (trans isomer) | Retention Time (cis isomer) |
|---|---|---|---|
| HPLC (isocratic) | None | 19.2 min | 21.8 min |
| GC-MS | Acetylated | 14 min 2 s | 14 min 8 s |
Mechanistic Investigations of Biological Interactions Involving Trans 4,5 Dihydro 4,5 Dihydroxypyrene
Enzymatic Reaction Kinetics and Substrate Specificity Studies
The formation and subsequent metabolism of trans-4,5-dihydro-4,5-dihydroxypyrene are governed by a series of enzymatic reactions. In many organisms, including fungi and mammals, the initial oxidation of pyrene (B120774) at the 4,5-bond (the K-region) is catalyzed by cytochrome P450 (CYP) monooxygenases to form pyrene-4,5-oxide (B1198644). This epoxide is a reactive intermediate that is then hydrated by epoxide hydrolase (EH) to yield this compound. asm.org The action of epoxide hydrolase is crucial, as it typically catalyzes the trans-addition of water across the epoxide ring.
Once formed, this compound can serve as a substrate for other enzymes, notably dihydrodiol dehydrogenase (DDH). DDH, a member of the aldo-keto reductase superfamily, catalyzes the NAD(P)+-dependent oxidation of trans-dihydrodiols. nih.gov Studies on analogous PAHs like benzo[a]pyrene (B130552) show that these dehydrogenases exhibit a preference for non-K-region trans-dihydrodiols, though K-region diols are also substrates. nih.gov The product of this oxidation is a catechol, which can be unstable and auto-oxidize to form a reactive o-quinone, such as pyrene-4,5-dione (B1221838).
In some bacterial systems, the initial oxidation proceeds differently, with a dioxygenase enzyme forming a cis-dihydrodiol (cis-4,5-pyrene-dihydrodiol), which is then acted upon by a dehydrogenase to form 4,5-dihydroxypyrene (B1240782). nih.gov
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme | Role | Substrate(s) | Product(s) | Organism/System |
|---|---|---|---|---|
| Cytochrome P450 Monooxygenase | Initial oxidation of the aromatic ring | Pyrene | Pyrene-4,5-oxide | Fungi, Mammals asm.org |
| Epoxide Hydrolase (EH) | Hydration of the epoxide | Pyrene-4,5-oxide | This compound | Fungi, Mammals asm.org |
| Dihydrodiol Dehydrogenase (DDH) | Oxidation of the dihydrodiol | This compound | Pyrene-4,5-catechol (auto-oxidizes to Pyrene-4,5-dione) | Mammals, Bacteria nih.gov |
| Dioxygenase | Initial oxidation of the aromatic ring | Pyrene | cis-4,5-Pyrene-dihydrodiol | Bacteria nih.gov |
Role in the Metabolic Activation Cascade of Pyrene
While the formation of dihydrodiols is often considered a detoxification step, the metabolic pathway involving this compound can also represent a route of metabolic activation. This occurs when the dihydrodiol is further oxidized to a reactive quinone.
The metabolic cascade is as follows:
Pyrene , a relatively inert parent hydrocarbon, is oxidized by CYP enzymes.
This forms Pyrene-4,5-oxide , a reactive epoxide.
Epoxide hydrolase converts the epoxide to This compound , a more stable dihydrodiol.
Dihydrodiol dehydrogenase then oxidizes the dihydrodiol to Pyrene-4,5-catechol .
This catechol readily auto-oxidizes to Pyrene-4,5-dione , a stable but highly reactive o-quinone.
Pyrene-4,5-dione is an electrophilic species that can participate in redox cycling and react with cellular nucleophiles, including DNA. nih.gov The generation of this reactive metabolite from this compound demonstrates that the dihydrodiol is a key intermediate in a pathway that "activates" pyrene into a more biologically reactive form. In some bacteria, pyrene-4,5-dione is an accumulating end-product of pyrene degradation. nih.gov
Studies on the Stereospecificity of Enzymatic Transformations
The enzymatic conversion of pyrene to its dihydrodiol metabolites is a highly stereospecific process. The enzymes involved, particularly cytochrome P450 and epoxide hydrolase, exhibit stereoselectivity, leading to the preferential formation of one enantiomer over the other.
Research on the white-rot fungus Pleurotus ostreatus shows that it metabolizes pyrene to this compound with a predominance of the (+)-4R,5R enantiomer. asm.orgresearchgate.net The enantiomeric composition of the dihydrodiol produced by this fungus was determined to be 63% (+)-4R,5R and 37% (-)-4S,5S. researchgate.net This level of stereoselectivity is less pronounced than that observed in mammalian systems. For instance, liver microsomes from rats treated with 3-methylcholanthrene (B14862) (MC-microsomes) produce the same dihydrodiol with an enantiomeric excess of the (+)-4R,5R form that is greater than 98%. nih.gov
This difference suggests variations in the stereoselective preferences of the specific CYP isozymes and/or epoxide hydrolases between fungi and mammals. asm.org Interestingly, the stereospecificity observed in P. ostreatus is similar to that of the non-ligninolytic fungus Cunninghamella elegans but opposite to that of another ligninolytic fungus, Phanerochaete chrysosporium. asm.org
Table 2: Enantiomeric Composition of this compound from Various Biological Systems
| Biological System | Predominant Enantiomer | Enantiomeric Composition | Optical Purity (% e.e.) |
|---|---|---|---|
| Pleurotus ostreatus (fungus) | (+)-4R,5R | 63% R,R; 37% S,S researchgate.net | 26% |
| Rat Liver Microsomes (MC-treated) | (+)-4R,5R | >99% R,R; <1% S,S nih.gov | >98% |
Influence on Co-metabolism of Other PAHs
In environments contaminated with complex mixtures of PAHs, the metabolism of one compound can significantly influence the degradation of another. This phenomenon, known as co-metabolism, involves interactions at the level of enzymatic pathways. Research indicates that this compound can act as an inhibitor in the degradation of other PAHs.
For example, studies have shown that this pyrene metabolite can inhibit the degradation of phenanthrene (B1679779) by certain microbial strains. This inhibitory effect suggests a complex interplay where metabolites of one PAH compete for the active sites of enzymes responsible for degrading other PAHs. nih.gov Multiple PAHs can serve as substrates for the same cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), leading to competitive inhibition when present in a mixture. nih.gov The presence of pyrene in a mixture with benzo[a]pyrene and fluoranthene (B47539) has been observed to increase the formation of diol epoxide metabolites of benzo[a]pyrene, indicating that competition for metabolic enzymes can divert pathways toward the formation of more reactive species. nih.gov These interactions can be either antagonistic or synergistic and are dependent on the specific strains and compounds involved. asm.org
Research on Molecular Mechanisms of Interaction with Biomacromolecules (excluding direct clinical toxicity/safety)
The biological significance of this compound is closely linked to the reactivity of its metabolic products, particularly pyrene-4,5-dione. This o-quinone is an electrophilic molecule and a reactive Michael acceptor. This chemical property allows it to form covalent bonds with cellular nucleophiles, which are abundant in essential biomacromolecules like DNA and proteins. nih.gov
The interaction with DNA is of particular mechanistic interest. Analogous PAH o-quinones, such as benzo[a]pyrene-7,8-dione, have been shown to readily form covalent adducts with the deoxyguanosine residues in DNA. nih.gov The formation of such DNA adducts is a critical molecular initiating event. While pyrene itself is not considered a potent carcinogen, the formation of these reactive quinone metabolites provides a pathway for it to interact with and modify the structure of genetic material. oup.com These adducts can disrupt the normal function of DNA, and if not repaired, they can lead to mutations during DNA replication. nih.gov This mechanism of forming DNA adducts through the quinone pathway represents a significant molecular interaction for metabolites derived from this compound. nih.govmdpi.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Pyrene |
| Phenanthrene |
| Pyrene-4,5-oxide |
| Pyrene-4,5-dione |
| cis-4,5-Pyrene-dihydrodiol |
| 4,5-Dihydroxypyrene |
| Pyrene-4,5-catechol |
| Benzo[a]pyrene |
| Benzo[a]pyrene-7,8-dione |
| Deoxyguanosine |
Environmental Bioremediation Research Applications of Trans 4,5 Dihydro 4,5 Dihydroxypyrene
Evaluation as an Indicator of Pyrene (B120774) Biodegradation Progress
The detection of specific metabolites is a crucial tool for monitoring the progress of bioremediation. In the case of pyrene, the stereochemistry of the initial dihydrodiol metabolite serves as a key indicator to differentiate between fungal and bacterial degradation pathways.
trans-4,5-Dihydro-4,5-dihydroxypyrene is a distinctive metabolite produced during the fungal metabolism of pyrene. nih.govasm.org Its formation is catalyzed by cytochrome P450 monooxygenase and epoxide hydrolase enzyme systems. asm.org For instance, the basidiomycete Crinipellis stipitaria was found to convert pyrene into this compound, which was recovered from the culture filtrate. nih.govasm.orgnih.gov The presence of this trans-isomer in an environmental sample actively undergoing bioremediation would strongly indicate the involvement of fungal activity.
In contrast, bacterial degradation of pyrene typically proceeds via a different stereochemical pathway, producing cis-4,5-dihydroxy-4,5-dihydropyrene. asm.orgnih.gov This reaction is catalyzed by a dioxygenase enzyme. asm.org Therefore, the specific isomer detected can act as a biomarker to assess which type of microbial community (fungal or bacterial) is dominant in the degradation process. Monitoring the appearance and disappearance of this compound can thus provide a quantitative measure of the efficacy and progress of fungal-based pyrene bioremediation.
Table 1: Initial Dihydrodiol Metabolites of Pyrene as Biodegradation Indicators
| Metabolite | Stereochemistry | Microbial Origin | Key Enzyme System |
|---|---|---|---|
| This compound | trans | Fungi (e.g., Crinipellis stipitaria) | Cytochrome P450 monooxygenase / Epoxide hydrolase asm.org |
Role in Fungal and Bacterial Degradation of PAHs for Environmental Cleanup
The formation of dihydrodiols is a critical initial step in the aerobic degradation of pyrene, making the compound more accessible to subsequent enzymatic ring cleavage. While the trans-isomer is characteristic of fungi, its bacterial counterpart, the cis-isomer, plays an analogous role in bacterial systems.
Fungal Degradation: Non-ligninolytic fungi, such as Crinipellis stipitaria, initiate the breakdown of pyrene by forming an arene oxide at the C4-C5 position via a cytochrome P450 monooxygenase. asm.org This unstable epoxide is then hydrated by an epoxide hydrolase to yield the stable this compound. asm.orgasm.org This hydroxylation step increases the water solubility of the compound and introduces functional groups that are necessary for the action of subsequent enzymes in the degradation pathway, which ultimately leads to ring fission and mineralization. In one study with Crinipellis stipitaria JK364, after 7 days of incubation, 40% of the initial [14C]pyrene was converted into metabolites, including this compound. nih.gov
Bacterial Degradation: In bacteria like Mycobacterium and Rhodococcus species, the attack on the pyrene molecule is typically initiated by a dioxygenase enzyme, which incorporates both atoms of molecular oxygen to form cis-4,5-dihydroxy-4,5-dihydropyrene. asm.orgresearchgate.net This cis-dihydrodiol is then dehydrogenated to form 4,5-dihydroxypyrene (B1240782). nih.gov This catechol-like intermediate is the substrate for ring-cleavage dioxygenases, leading to the breakdown of the aromatic structure and funneling the products into central metabolic pathways like the TCA cycle. nih.govmdpi.com Although this compound is not the primary product in bacteria, some Mycobacterium species have been shown to produce both cis and trans isomers, suggesting the presence of both monooxygenase and dioxygenase enzyme systems. asm.orgresearchgate.net
Table 2: Selected Microorganisms and Their Pyrene Metabolic Products
| Microorganism | Type | Key Metabolic Product(s) | Reference |
|---|---|---|---|
| Crinipellis stipitaria | Fungus | This compound, 1-Pyrenylsulfate (B1241058) | nih.govasm.orgnih.gov |
| Mycobacterium vanbaalenii PYR-1 | Bacterium | cis-4,5-Dihydroxy-4,5-dihydropyrene, 4,5-Dicarboxyphenanthrene | nih.govnih.gov |
| Mycobacterium sp. KMS | Bacterium | cis-4,5-Pyrene-dihydrodiol, Pyrene-4,5-dione (B1221838) | nih.gov |
| Penicillium janthinellum | Fungus | Capable of degrading pyrene | nih.gov |
Impact of Environmental Factors on its Formation and Degradation in Bioremediation Systems
The efficiency of pyrene bioremediation, including the formation and subsequent degradation of intermediates like this compound, is highly dependent on environmental conditions. Key factors include pH, temperature, and the availability of nutrients and surfactants.
pH: The pH of the environment affects both microbial growth and the activity of extracellular enzymes crucial for PAH degradation. For instance, studies on Mycobacterium vanbaalenii PYR-1 showed that while the bacterium grew faster at pH 7.5, the degradation of pyrene was significantly faster at a more acidic pH of 6.5. nih.gov This was attributed to increased cell permeability to the hydrophobic pyrene at the lower pH. nih.gov Optimal pH for PAH degradation by many bacteria is often found in the neutral range of 6.5-7.5. researchgate.net Extreme pH values can inhibit microbial activity and thus the formation of dihydrodiol intermediates.
Temperature: Temperature influences microbial metabolic rates and enzyme kinetics. The degradation of pyrene by the fungus Pleurotus eryngii was found to be significantly higher at 40°C compared to lower temperatures, with 96.8% degradation achieved at this temperature after 30 days. researchgate.net Conversely, some studies have noted that pyrene degradation can be effective at mesophilic temperatures (e.g., 25°C to 37°C) for various bacterial strains. researchgate.net Thermal removal of pyrene from soil becomes significant at much higher, non-biological temperatures (approaching 100% at ~530°C), which is a distinct physical process. nih.gov
Nutrient and Surfactant Availability: The degradation of complex molecules like pyrene requires significant enzymatic machinery. The process can be enhanced by the addition of supplementary nutrient sources. Adding nitrogen- and carbon-rich sources like tryptone and yeast extract has been shown to promote pyrene degradation by various bacterial strains. mdpi.comresearchgate.net Co-contaminants, such as other lower molecular weight PAHs (e.g., phenanthrene), can also enhance pyrene degradation, possibly by inducing the necessary catabolic enzymes. mdpi.comnih.gov Furthermore, the low water solubility of pyrene is a major limiting factor in its bioremediation. The addition of surfactants can increase its bioavailability to microorganisms. Nonionic surfactants, in particular, have been shown to enhance the degradation of PAHs by fungi and bacteria. mdpi.com
Table 3: Influence of Environmental Factors on Pyrene Degradation
| Factor | Effect on Pyrene Degradation | Example Microorganism(s) | Reference |
|---|---|---|---|
| pH | Degradation rates are pH-dependent; often optimal near neutral pH. Acidic pH (6.5) increased degradation four-fold in one study. | Mycobacterium vanbaalenii PYR-1 | nih.gov |
| Temperature | Degradation increases with temperature up to an optimum for the specific microbe. | Pleurotus eryngii (optimal at 40°C) | researchgate.net |
| Nutrients | Addition of carbon and nitrogen sources (tryptone, yeast extract, NPK fertilizer) generally enhances degradation. | Rhodococcus, Mycolicibacterium | mdpi.comresearchgate.net |
| Surfactants | Addition of nonionic surfactants (e.g., Brij 30, Tween 80) can significantly increase bioavailability and degradation rates. | Phlebia acerina | mdpi.com |
| Heavy Metals | Presence of heavy metals (e.g., Zn²⁺, Mn²⁺) can significantly reduce pyrene degradation capacity. | Rhodococcus, Marinobacter | mdpi.com |
Development of Bioremediation Strategies Leveraging its Metabolic Pathways
A thorough understanding of the metabolic pathways involving this compound and its isomers is fundamental to designing effective bioremediation strategies. mdpi.comnih.gov These strategies aim to optimize the conditions for microbial activity and overcome the limitations associated with PAH degradation.
Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific PAH-degrading microorganisms or microbial consortia to a contaminated site. nih.gov Knowing that fungi like Crinipellis stipitaria produce this compound allows for their targeted use, especially in co-culture systems. Fungal-bacterial co-cultures can be particularly effective; the fungus can initiate the attack on the complex PAH, and the resulting intermediates can be more readily degraded by bacteria. nih.gov Biostimulation involves modifying the environment to stimulate the activity of indigenous PAH-degrading populations by adding nutrients, oxygen, or surfactants. nih.gov This approach leverages the existing metabolic potential of the native microbial community.
Metabolic and Genetic Engineering: Advances in metabolic engineering and synthetic biology offer the potential to create microbial strains with enhanced degradation capabilities. mdpi.com By understanding the enzymes responsible for converting pyrene to trans- or cis-dihydrodiols (e.g., cytochrome P450s, dioxygenases), these enzymes can be targeted for engineering. mdpi.comfrontiersin.org This could involve increasing enzyme expression or modifying their substrate specificity to improve the rate-limiting initial steps of pyrene breakdown.
Immobilization Technologies: A significant challenge in bioaugmentation is the survival and activity of the introduced microorganisms. Immobilizing bacterial or fungal cells on carrier materials like biochar or slag balls can protect them from harsh environmental conditions and competition from native microbes. nih.govnih.govresearchgate.net This strategy ensures a sustained release and high density of active degraders at the contaminated site, thereby leveraging their specific metabolic pathways for a longer and more effective remediation process. researchgate.net
Future Research Directions and Methodological Advances
Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites
While the initial steps of pyrene (B120774) degradation leading to the formation of cis- and trans-4,5-dihydroxy-4,5-dihydropyrene are relatively well-documented in certain microorganisms like Mycobacterium species asm.orgnih.govasm.org, the complete metabolic network is far from fully understood. Future research must focus on identifying novel downstream metabolites and alternative degradation pathways.
For instance, studies have already revealed branching pathways from the main degradation route. One significant discovery was the identification of 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid, which points to a novel pathway involving the cleavage of both central rings of the pyrene molecule asm.orgnih.gov. Another identified pathway in M. vanbaalenii PYR-1 involves hydroxylation at the 1 and 2 positions, leading to the formation of 4-hydroxy-perinaphthenone, which is considered a dead-end product nih.gov. The mechanisms for certain steps, such as the ortho-cleavage of pyrene's central ring, remain to be fully elucidated nih.gov. Further investigation is required to determine the prevalence of these alternative routes in different microbial species and environmental conditions. The exploration for new metabolites will provide a more comprehensive picture of the biochemical versatility of pyrene-degrading organisms and the potential for the formation of various transformation products in the environment nih.gov.
Advanced Enzymology and Genetic Engineering for Enhanced Biotransformation
The biotransformation of pyrene to trans-4,5-Dihydro-4,5-dihydroxypyrene and its subsequent metabolites is orchestrated by a series of specific enzymes. Key enzymes identified include aromatic-ring-hydroxylating dioxygenases, which catalyze the initial oxidation, and dihydrodiol dehydrogenases, which are responsible for rearomatization nih.govasm.org. However, there is still much to learn about the structure, function, and regulation of these biocatalysts.
Future enzymology research should aim to:
Isolate and characterize novel enzymes from diverse pyrene-degrading organisms, including those that may not follow the classical pathways, such as those potentially using cytochrome P450 monooxygenases mdpi.com.
Conduct detailed kinetic and structural studies to understand the substrate specificity and catalytic mechanisms of key enzymes like dioxygenases and dehydrogenases iaea.orgfunaab.edu.ng.
Investigate the role of enzymes like epoxide hydrolases, which have also been found to be induced during pyrene degradation nih.gov.
Building on this enzymatic knowledge, genetic engineering offers a promising approach to enhance bioremediation efficiency. By cloning and expressing genes that code for key degradation enzymes, such as the nidA gene for pyrene dioxygenase oup.com, it is possible to create recombinant microorganisms with superior degradation capabilities. The discovery of multiple, distinct gene clusters for pyrene degradation within a single organism, such as in Mycobacterium sp. strain S65, suggests that gene duplication and diversification could be harnessed for developing more robust biocatalysts oup.com. Engineering bacteria to overexpress a suite of enzymes covering the entire degradation pathway could lead to more complete mineralization of pyrene, preventing the accumulation of potentially inhibitory intermediates nih.govnih.gov.
Integration of Multi-Omics Approaches in Biodegradation Research
To unravel the complexity of pyrene biodegradation, a systems-level understanding is essential. The integration of multi-omics approaches—genomics, proteomics, metabolomics, and lipidomics—provides a powerful framework for a holistic view of the metabolic and regulatory networks involved. nih.gov
Genomics and Metagenomics: Whole-genome sequencing of pyrene-degrading organisms like Mycolicibacterium austroafricanum helps identify the complete set of genes potentially involved in the process, including novel dioxygenase or monooxygenase genes. mdpi.com Metagenomic analysis of microbial communities from contaminated sites can reveal the diversity of degradative genes and synergistic interactions between different species. nih.gov
Proteomics: Proteomic studies, often using techniques like 2D-DIGE, have been crucial in identifying the specific proteins and enzymes that are upregulated in the presence of pyrene. tandfonline.com This approach has confirmed the induction of key catabolic enzymes such as dioxygenases and dehydrogenases, as well as proteins involved in central metabolism and stress response. nih.govasm.orgtandfonline.com
Metabolomics and Lipidomics: These approaches focus on identifying the full spectrum of small-molecule intermediates (metabolites) and changes in lipid composition during biodegradation. nih.gov Metabolomic analysis is critical for discovering novel metabolites and confirming proposed pathways, while lipidomics can shed light on how bacteria adapt their cell membranes to the stress of PAH exposure. nih.gov
By integrating these datasets, researchers can construct comprehensive metabolic models, linking specific genes to enzymatic functions and their resulting metabolites, as demonstrated in studies on Mycobacterium vanbaalenii PYR-1. asm.orgresearchgate.net This integrated approach is vital for moving beyond a linear pathway diagram to a dynamic model of biodegradation.
Development of High-Throughput Analytical Methodologies for Complex Environmental Matrices
A significant challenge in studying the environmental fate of this compound and other metabolites is their detection and quantification in complex environmental samples like soil, sediment, and water. nih.gov These matrices contain a multitude of interfering substances that can complicate analysis. While established methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective, they can be time-consuming, especially for the large number of samples required for thorough site assessment and monitoring. nih.govresearchgate.netnih.gov
Future research should prioritize the development of high-throughput analytical methods. This includes:
Advanced Mass Spectrometry: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers enhanced speed, sensitivity, and specificity, allowing for the simultaneous analysis of a wide range of parent PAHs and their metabolites with minimal sample preparation. researchgate.netfapesp.brfapesp.br
Automated Sample Preparation: Robotic systems for sample cleanup and extraction can significantly increase throughput and improve reproducibility, reducing a major bottleneck in environmental analysis. fapesp.br
Novel Spectroscopic Techniques: Exploring techniques like synchronous fluorescence spectroscopy (SFS) and room-temperature phosphorescence (RTP) could offer rapid and sensitive screening tools for PAH metabolites in various media. nih.gov
The development of these "mega-methods" will be crucial for processing large sample sets efficiently, enabling more detailed spatial and temporal monitoring of bioremediation efforts and a better understanding of metabolite flux in the environment. fapesp.br
Application of in silico Tools for Predictive Modeling in Environmental Chemistry
Computational, or in silico, tools are becoming indispensable in environmental science for predicting the fate and behavior of chemicals, thereby reducing reliance on costly and time-consuming experimental work. nih.govresearchgate.net For pyrene and its metabolites like this compound, these models can provide valuable insights.
Key areas for the application of in silico tools include:
Quantitative Structure-Biodegradability Relationships (QSBR): These models correlate the molecular structure of a compound with its biodegradability. researchgate.net By developing robust QSBR models for PAHs, researchers can predict the persistence of various metabolites and prioritize research on those likely to be most recalcitrant. Different modeling methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), can be employed to build these predictive tools. researchgate.net
Molecular Docking and Dynamics: These techniques can simulate the interaction between a substrate (like pyrene or its dihydrodiol) and the active site of a degrading enzyme. nih.govnih.gov This can help predict which enzymes are likely to act on a particular metabolite, elucidate catalytic mechanisms, and guide protein engineering efforts to improve enzyme efficiency.
Machine-Learning Models: Advanced machine-learning frameworks can integrate both chemical structure information and environmental test system parameters (e.g., temperature, inoculum source) to create more accurate and reliable predictions of biodegradation rates and half-lives (DT50) in aquatic and soil systems. oup.com
These predictive tools, when properly validated, can aid in risk assessment, guide the design of bioremediation strategies, and help forecast the formation and persistence of metabolic intermediates in the environment. researchgate.netoup.com
Q & A
Basic Research Questions
Q. What are the primary biological pathways for the formation of trans-4,5-Dihydro-4,5-dihydroxypyrene, and what experimental models are used to study these pathways?
- Answer: trans-4,5-Dihydro-4,5-dihydroxypyrene is a key intermediate in the microbial degradation of pyrene, particularly by ligninolytic fungi such as Crinipellis stipitaria. Studies use fungal cultures exposed to pyrene under controlled aerobic conditions to monitor metabolite production. Enzymatic assays for ligninolytic enzymes (e.g., lignin peroxidase, laccase) are performed to confirm their role in the initial oxidation of pyrene to dihydrodiol derivatives. Liquid chromatography coupled with mass spectrometry (LC-MS) or NMR is employed to identify and quantify the diol .
Q. Which analytical techniques are most reliable for detecting trans-4,5-Dihydro-4,5-dihydroxypyrene in environmental or biological samples?
- Answer: High-performance liquid chromatography (HPLC) with UV/Vis detection is commonly used for preliminary screening. For structural confirmation, H- and C-NMR spectroscopy, supplemented with 2D techniques (COSY, HSQC, and NOESY), are critical to resolve stereochemistry and coupling patterns. Mass spectrometry (e.g., LC-MS/MS) provides high sensitivity for trace-level quantification in complex matrices like soil or microbial lysates .
Q. What are the standard protocols for assessing the toxicity of trans-4,5-Dihydro-4,5-dihydroxypyrene in in vitro systems?
- Answer: Toxicity assays often use mammalian cell lines (e.g., human fibroblasts or murine models) exposed to the compound at varying concentrations (µM to mM range). Endpoints include cell viability (MTT assay), DNA damage (comet assay), and oxidative stress markers (e.g., glutathione depletion). Comparative studies with structurally related diols (e.g., benzo(a)pyrene dihydrodiols) are recommended to infer potential mechanisms, though species-specific metabolic differences must be considered .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for trans-4,5-Dihydro-4,5-dihydroxypyrene across different model organisms?
- Answer: Discrepancies may arise from interspecies metabolic variations (e.g., cytochrome P450 activity) or differences in experimental design (e.g., dosing regimens). A robust approach includes:
- Comparative metabolomics: Track species-specific metabolite profiles using LC-MS.
- Dose-response modeling: Establish NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) across models.
- Mechanistic studies: Use knockout cell lines (e.g., CYP1A1-deficient) to isolate metabolic pathways. Reference studies on lomustine metabolites in dogs vs. humans, where inter-individual variability in metabolite ratios significantly impacts toxicity .
Q. What experimental strategies are recommended to confirm the stereochemical configuration of trans-4,5-Dihydro-4,5-dihydroxypyrene using NMR?
- Answer: Key steps include:
- Coupling constant analysis: Axial vs. equatorial proton dispositions are inferred from values (e.g., for axial protons in diols).
- NOESY correlations: Spatial proximity of hydroxyl groups and aromatic protons confirms trans stereochemistry.
- Dynamic NMR: Temperature-dependent studies resolve conformational equilibria in solution. These methods align with protocols used for cis/trans isomer differentiation in lomustine metabolites .
Q. How can researchers design experiments to evaluate the environmental persistence of trans-4,5-Dihydro-4,5-dihydroxypyrene in soil ecosystems?
- Answer: Controlled microcosm studies are ideal. Parameters to monitor include:
- Biotic degradation: Inoculate soil with pyrene-degrading fungi (e.g., Ganoderma lucidum) and measure diol half-life via LC-MS.
- Abiotic factors: Assess photolysis (UV exposure) and hydrolysis (pH variation) impacts.
- Matrix effects: Compare degradation rates in sterile vs. organic-rich soils. Reference pyrene degradation studies where dihydrodiols are transient intermediates .
Q. What methodologies are suitable for comparative analysis of trans-4,5-Dihydro-4,5-dihydroxypyrene metabolic pathways in prokaryotic vs. eukaryotic systems?
- Answer: Use isotopic labeling (-pyrene) to trace metabolite flux in bacterial (e.g., Mycobacterium) and fungal cultures. Combine transcriptomics (RNA-seq) to identify upregulated dioxygenases or epoxide hydrolases. Cross-validate with enzyme inhibition assays (e.g., using cytochrome P450 inhibitors). This approach mirrors strategies in mammalian metabolite profiling, where isomer-specific enzyme activities dictate metabolic outcomes .
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